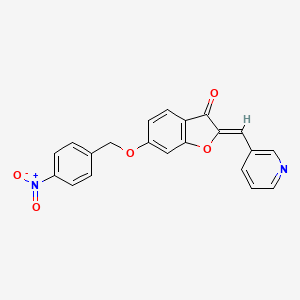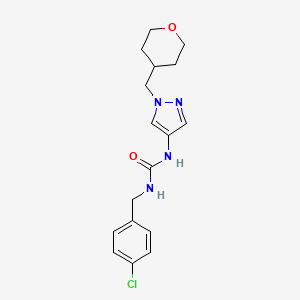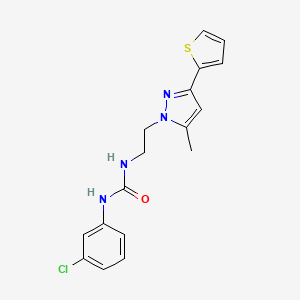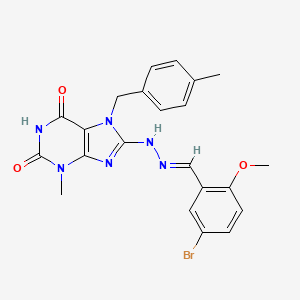
1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known as MPPT, is a synthetic compound that belongs to the class of triazole derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can induce apoptosis. Additionally, 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to activate certain signaling pathways that are involved in neuroprotection.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis and inhibit cell growth and proliferation. In animal models, 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to reduce inflammation and protect neurons from oxidative stress. Additionally, 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been shown to have a variety of potential applications in scientific research. However, there are also limitations to using 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type or animal model used.
Orientations Futures
There are several future directions for research on 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. One area of research could focus on further elucidating the mechanism of action of 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. This could involve studying the effects of 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide on specific enzymes or signaling pathways. Another area of research could focus on optimizing the synthesis method for 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide to improve its yield and purity. Additionally, further research could explore the potential applications of 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide in other areas, such as cardiovascular disease or diabetes. Overall, 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a promising compound for further research in the fields of cancer, neurodegenerative diseases, and inflammation.
Méthodes De Synthèse
The synthesis of 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 4-methoxyphenylhydrazine ethyl acetoacetate. This intermediate compound is then reacted with propionic anhydride to form 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. The synthesis of 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has also been studied for its neuroprotective effects and has been shown to protect neurons from oxidative stress. Additionally, 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to have anti-inflammatory properties and can reduce inflammation in animal models. These properties make 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide a promising compound for further research in the fields of cancer, neurodegenerative diseases, and inflammation.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-N-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-9(2)14-13(18)12-8-17(16-15-12)10-4-6-11(19-3)7-5-10/h4-9H,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEBRXPCJFPVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN(N=N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2697881.png)

![(2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile](/img/structure/B2697885.png)
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697888.png)


![4-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2697892.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-bromophenyl)methanone](/img/structure/B2697896.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2697898.png)
![4,7,7-trimethyl-3-oxo-N-(pyridin-3-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2697899.png)
![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propan-2-ylacetamide](/img/structure/B2697901.png)
